Guanidine, N,N'-dibutyl-
Description
Significance of Guanidine (B92328) Scaffolds in Modern Organic Chemistry
The guanidine scaffold is a privileged structure in organic chemistry due to its unique electronic and structural properties. Guanidines are among the strongest organic bases, a characteristic attributed to the resonance stabilization of the corresponding protonated form, the guanidinium (B1211019) cation. sci-hub.se This high basicity makes them valuable as catalysts and reagents in a multitude of organic transformations. ineosopen.org
Furthermore, the guanidinium group's ability to form strong hydrogen bonds and engage in electrostatic interactions allows for its use in molecular recognition, anion binding, and as a key component in supramolecular chemistry. sci-hub.seresearchgate.net This functional group is also prevalent in numerous natural products and biologically active molecules, highlighting its importance in medicinal chemistry and drug design. researchgate.net The versatility of the guanidine core has led to its incorporation in catalysts, biocides, and even "molecular glues". ineosopen.org
Scope and Focus of Academic Research on N,N'-Dibutylguanidine
Academic research on N,N'-dibutylguanidine, while not as extensive as for some other guanidine derivatives, primarily focuses on its synthesis, characterization, and application as a reagent or catalyst in organic synthesis. Studies often explore its basicity and nucleophilicity in various chemical reactions. The presence of the two butyl groups on the nitrogen atoms influences its steric and electronic properties, making it a subject of interest for fine-tuning reaction conditions and selectivity. Research also touches upon its potential role as a building block for more complex molecules and its comparison with other N,N'-disubstituted guanidines. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibutylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34331-58-3, 57028-96-3 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly(hexamethyleneguanide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
N,N'-Dibutylguanidine is identified by the chemical formula C9H21N3. ontosight.ai Its structure consists of a central guanidine (B92328) core with a butyl group attached to two of the nitrogen atoms.
Interactive Data Table: Physicochemical Properties of N,N'-Dibutylguanidine
| Property | Value | Source |
| Molecular Weight | 171.28 g/mol | nih.gov |
| IUPAC Name | 1,2-dibutylguanidine | nih.gov |
| CAS Numbers | 57028-96-3, 34331-58-3, 31961-54-3 | ontosight.ai |
| Canonical SMILES | CCCCNC(=NCCCC)N | nih.gov |
| InChI Key | HXEJAEDEMWCUTP-UHFFFAOYSA-N | nih.gov |
Synthesis and Manufacturing
The synthesis of guanidines, including N,N'-dibutylguanidine, can be achieved through various methods. A common approach is the guanylation of amines. This involves the reaction of an amine with a guanylating agent.
One established method for synthesizing N,N'-disubstituted guanidines involves the reaction of primary aliphatic amines with carbon disulfide in an aqueous medium to form N,N'-disubstituted aliphatic thiourea (B124793) derivatives. lookchem.com This thiourea can then be converted to the corresponding guanidine (B92328). For instance, 1,3-dibutylthiourea can be synthesized from dibutylamine (B89481) and carbon disulfide. lookchem.com Subsequent reaction of the thiourea with a desulfurizing agent in the presence of an amine source can yield the desired guanidine.
Another general strategy for guanidine synthesis is the addition of amines to carbodiimides, often catalyzed by Lewis acids like ytterbium triflate. organic-chemistry.org The direct guanylation of amines with reagents like cyanamide (B42294) in the presence of a catalyst such as scandium(III) triflate also provides a route to guanidine derivatives. organic-chemistry.org
Theoretical and Computational Investigations of N,n Dibutylguanidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It has become a standard tool in chemistry for predicting molecular geometries, energies, and reactivity. frontiersin.org For N,N'-dibutylguanidine, DFT calculations can elucidate the fundamental aspects of its chemical nature.
Prediction of Electronic Structures and Reactivity
Quantum chemical calculations are instrumental in predicting the electronic properties that govern the reactivity of N,N'-dibutylguanidine. The distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For guanidines, the high electron density on the nitrogen atoms, especially the sp²-hybridized nitrogen, results in a high-energy HOMO, making them strong electron donors and thus highly basic and nucleophilic. Studies on analogous aliphatic amines show that properties like electron-donating ability are influenced by the structure and substitution. mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Electron Density and Electrostatic Potential: Calculations can map the electron density surface, highlighting regions of high and low electron concentration. For N,N'-dibutylguanidine, the guanidine (B92328) core, with its delocalized positive charge in the protonated state, and the lone pairs on the nitrogen atoms are prominent features. This distribution dictates how the molecule interacts with other reagents.
Reactivity Indices: DFT allows for the calculation of various reactivity descriptors. For instance, Fukui functions can predict the most likely sites for nucleophilic or electrophilic attack on the molecule. scirp.org For N,N'-dibutylguanidine, these calculations would confirm the nucleophilic character of the nitrogen atoms and the electrophilic character of the central carbon atom.
A comparative analysis of computed electronic properties for simple amines, which share features with the butyl-substituted nitrogens in N,N'-dibutylguanidine, demonstrates how structural changes affect electronic parameters.
| Amine Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Methylamine (MMA) | -5.99 | 0.54 | 6.53 |
| Ethylamine (MEA) | -5.88 | 0.63 | 6.51 |
| Propylamine (MPA) | -5.82 | 0.65 | 6.47 |
Computational Elucidation of Reaction Mechanisms in Synthesis and Catalysis
Computational methods are invaluable for mapping the energy landscapes of chemical reactions, providing detailed mechanisms that are often difficult to determine experimentally. nih.govcardiff.ac.uk This includes identifying intermediates, transition states, and calculating activation energies.
Synthesis Mechanisms: The synthesis of guanidines can involve multiple steps. While specific computational studies on N,N'-dibutylguanidine synthesis are not prevalent, the mechanisms for similar compounds have been investigated. For example, the addition of an amine to a carbodiimide (B86325) or the reaction of a thiourea (B124793) with an amine can be modeled. lookchem.com DFT calculations would allow for the step-by-step analysis of the reaction pathway, such as the initial nucleophilic attack, subsequent proton transfers, and elimination of byproducts, to determine the most energetically favorable route.
Catalytic Mechanisms: N,N'-dibutylguanidine is a strong, non-ionic base used as a catalyst in various organic reactions. smolecule.com Computational studies can reveal how it facilitates these transformations. For instance, in a base-catalyzed reaction, DFT can model the initial deprotonation of a substrate by the guanidine, the energetics of the resulting intermediates, and the final product formation. The role of the catalyst's structure, including the steric hindrance from the butyl groups, can be precisely quantified. DFT has been successfully used to unravel the complex mechanism of nitroarene reduction catalyzed by bipyridine-activated diboron (B99234) compounds, a process involving radical intermediates and changes in spin states, showcasing the power of this approach. nih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding
The guanidine group is a powerful hydrogen bond donor and acceptor. The N-H groups can act as donors, while the lone pairs on the nitrogen atoms act as acceptors. These interactions are fundamental to the structure and function of guanidine-containing molecules.
Hydrogen Bond Geometry and Strength: Quantum chemical calculations can precisely determine the geometry (bond lengths and angles) and strength of hydrogen bonds. Studies on N,N'-diphenylformamidines, which are structurally analogous to disubstituted guanidines, have shown that the classic N-H···N hydrogen bond is a dominant feature, leading to the formation of stable dimeric structures. rsc.org
Pairwise Interaction Energies: The total interaction energy can be decomposed into physically meaningful components, such as electrostatic, dispersion, and induction energies. For formamidine (B1211174) dimers, it was found that the electrostatic energy contribution is typically larger than the dispersion energy, highlighting the polar nature of the N-H···N interaction. rsc.org These calculations provide a quantitative understanding of the forces holding the molecular assemblies together.
| Interaction Type | Description | Calculated Energy Contribution (Example) |
|---|---|---|
| Electrostatic (Eele) | Interaction between permanent multipoles (charge, dipole, etc.). | -57.7 kJ/mol |
| Dispersion (Edis) | Attraction from correlated electron fluctuations (van der Waals forces). | -40.0 kJ/mol |
| Total Interaction Energy | The sum of attractive and repulsive forces between molecules. | -63.5 kJ/mol |
Molecular Modeling and Simulation of Guanidine-Containing Systems
While quantum mechanics describes the electronic details of a few molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of large systems over time. nih.govrjeid.com These methods are essential for understanding the properties of N,N'-dibutylguanidine in a condensed phase (as a liquid or in solution) or its interaction with larger biological molecules.
Conformational Analysis: The butyl chains of N,N'-dibutylguanidine are flexible. Molecular modeling can explore the potential energy surface to identify the most stable conformations of the molecule and the energy barriers between them.
Bulk Properties: MD simulations can predict the properties of liquid N,N'-dibutylguanidine, such as its density, viscosity, and diffusion coefficients. By simulating a large number of molecules in a box, one can observe the collective behavior and intermolecular structure.
Solvation and Binding: Simulations can be used to study how N,N'-dibutylguanidine interacts with solvents or binds to other molecules, such as metal ions or the active site of an enzyme. mdpi.com For example, MD simulations combined with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can predict the binding free energy of a ligand to a protein, providing insights into its potential biological activity. nih.gov Such simulations would be critical in contexts where substituted guanidines are used as catalysts or in materials science.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of N,N'-dibutylguanidine compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. rsc.org
¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms. savemyexams.com In N,N'-dibutylguanidine, distinct signals are expected for the protons of the butyl chains. The chemical shifts of the methylene (B1212753) (CH₂) and methyl (CH₃) groups would be observed, with their integration values corresponding to the number of protons in each environment. savemyexams.comnetlify.app For instance, the terminal methyl protons would appear at a different chemical shift than the methylene protons adjacent to the nitrogen atoms. netlify.appchemicalbook.com The splitting patterns of these signals, arising from spin-spin coupling, can further confirm the connectivity of the atoms. savemyexams.com
¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the N,N'-dibutylguanidine molecule will produce a distinct signal. The chemical shifts of the carbon atoms in the butyl groups and the central guanidinium (B1211019) carbon would be key identifiers.
¹¹⁹Sn NMR Spectroscopy : In the case of organotin derivatives of N,N'-dibutylguanidine, ¹¹⁹Sn NMR is an invaluable technique. Tin has three NMR-active spin-1/2 nuclei, with ¹¹⁹Sn being the most commonly used due to its sensitivity. huji.ac.il The chemical shift of the tin nucleus is highly dependent on its coordination number and the nature of the substituents, providing crucial information about the structure of the organotin-guanidine complex. huji.ac.il The coupling between tin and other nuclei, such as ¹H and ¹³C, can also be observed and provides further structural insights. huji.ac.il
| Nucleus | Compound Type | Expected Chemical Shift Range (ppm) | Key Observations |
|---|---|---|---|
| ¹H | N,N'-Dibutylguanidine | 0.8 - 1.0 (t, CH₃) 1.2 - 1.7 (m, CH₂CH₂) 2.9 - 3.3 (t, N-CH₂) | Distinct signals for butyl chain protons. netlify.appchemicalbook.com Coupling patterns confirm connectivity. savemyexams.com |
| ¹³C | N,N'-Dibutylguanidine | ~14 (CH₃) ~20-35 (CH₂) ~40-45 (N-CH₂) ~155-160 (C=N) | Unique signals for each carbon environment. |
| ¹¹⁹Sn | Organotin-Dibutylguanidine Complexes | Wide range (-1900 to 700) | Chemical shift is highly sensitive to the coordination environment of the tin atom. huji.ac.il |
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For N,N'-dibutylguanidine, characteristic absorption bands would be expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the alkyl chains (around 2800-3000 cm⁻¹), and the C=N stretching of the guanidine group (around 1600-1650 cm⁻¹). libretexts.orgresearchgate.net The presence and position of these bands can confirm the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.ch Molecules containing chromophores, such as the C=N double bond in the guanidine group, can absorb UV or visible light. bspublications.net The wavelength of maximum absorbance (λmax) can be influenced by the solvent and the presence of other functional groups. bspublications.net While simple guanidines may not have strong absorptions in the readily accessible UV-Vis range, their derivatives or complexes might exhibit characteristic spectra. libretexts.org
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Wavelength |
|---|---|---|
| Infrared (IR) | N-H stretch | ~3300-3500 cm⁻¹ libretexts.orgresearchgate.net |
| C-H stretch (alkyl) | ~2800-3000 cm⁻¹ libretexts.org | |
| C=N stretch | ~1600-1650 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) | C=N (Chromophore) | Dependent on conjugation and substituents bspublications.netlibretexts.org |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.com It provides the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula. ulethbridge.ca The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner. ulethbridge.ca This fragmentation analysis can help to confirm the connectivity of the butyl groups to the guanidine core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the N,N'-dibutylguanidine molecule in the solid state. For its derivatives, such as metal complexes, X-ray crystallography can reveal the coordination geometry around the metal center and the mode of binding of the guanidine ligand.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. infinitiaresearch.comtainstruments.com This is useful for determining the thermal stability of N,N'-dibutylguanidine compounds. infinitiaresearch.com The TGA curve shows the temperatures at which the compound decomposes, providing information about its stability and potential degradation pathways. nih.gov The decomposition of N,N'-dibutylguanidine would likely involve the loss of the butyl groups and the breakdown of the guanidine core. google.com
Chromatographic Separation and Detection Techniques for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of N,N'-dibutylguanidine and for its quantitative determination in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For the analysis of N,N'-dibutylguanidine, which may require derivatization to enhance its volatility, GC-MS provides high efficiency, sensitivity, and reproducibility. nih.gov The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.com
The mass spectrum generated for a specific compound serves as a unique chemical fingerprint, allowing for its positive identification. wikipedia.org GC-MS is considered a "gold standard" for the identification of substances due to its high specificity. wikipedia.org Data can be acquired in full scan mode, which provides a complete mass spectrum, or in selected ion monitoring (SIM) mode, which offers enhanced sensitivity for targeted analytes. thermofisher.comnist.gov
Table 1: Typical GC-MS Parameters for Organic Compound Analysis
| Parameter | Description | Typical Setting |
| Injection Mode | Method of sample introduction. | Splitless or split mode. nist.gov |
| Carrier Gas | Inert gas used to transport the sample through the column. | Helium, hydrogen, or nitrogen. thermofisher.com |
| Column Type | The stationary phase where separation occurs. | Low-bleed capillary column. nist.gov |
| Oven Temperature | Programmed temperature ramp to facilitate separation. | Varies depending on the analyte, can reach up to 300°C. wikipedia.org |
| Ionization Mode | Method used to ionize the sample molecules. | Electron Ionization (EI) or Chemical Ionization (CI). thermofisher.com |
| Mass Analyzer | Separates ions based on their m/z ratio. | Quadrupole or Ion Trap. thermofisher.com |
| Detector | Detects the separated ions. | Electron multiplier. |
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, UHPLC-QTOF)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation of liquid chromatography (LC) or high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.org This method is ideal for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for N,N'-dibutylguanidine. wikipedia.orgddtjournal.com
In an LC-MS system, the sample is first separated by the LC column. The separated components then pass through an interface, such as an electrospray ionization (ESI) source, which ionizes the molecules before they enter the mass spectrometer. wikipedia.orgnih.gov
Tandem Mass Spectrometry (LC-MS/MS) , often utilizing a triple quadrupole mass spectrometer, provides enhanced selectivity and sensitivity. nebiolab.com This technique is particularly useful for quantifying trace levels of compounds in complex matrices by monitoring specific precursor-to-product ion transitions. nih.govnebiolab.com
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer (UHPLC-QTOF) offers superior separation efficiency due to the use of smaller particle size columns, leading to narrower peaks and improved resolution. waters.com The QTOF analyzer provides high mass accuracy, enabling confident identification of unknown compounds and characterization of complex mixtures. nih.govpreprints.orgmdpi.com This is particularly beneficial for non-targeted analysis and metabolomics studies. waters.comnih.gov
Table 2: Comparison of LC-MS Based Techniques
| Technique | Separation Principle | Mass Analyzer | Key Advantages |
| LC-MS | Liquid chromatography separation based on analyte interaction with stationary and mobile phases. thermofisher.com | Single Quadrupole, Ion Trap | Versatile for a wide range of compounds. wikipedia.org |
| LC-MS/MS | LC separation followed by two stages of mass analysis for specific ion transitions. nih.gov | Triple Quadrupole (QqQ) | High sensitivity and selectivity for quantitative analysis. nebiolab.com |
| UHPLC-QTOF | High-efficiency separation using sub-2 µm particles. waters.com | Quadrupole Time-of-Flight | High resolution, high mass accuracy, suitable for identification and quantification. preprints.orgmdpi.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection of mass spectrometry. wikipedia.orgnih.gov In CE, charged molecules are separated within a narrow capillary filled with an electrolyte solution under the influence of a high electric field. ukm.my This technique is particularly advantageous for the analysis of polar and charged compounds, and requires only a very small sample volume. wikipedia.org
The coupling of CE to MS, typically via an electrospray ionization interface, allows for the direct identification and quantification of separated analytes based on their mass-to-charge ratio. wikipedia.org CE-MS offers high resolving power and speed, making it a powerful tool for analyzing complex mixtures. wikipedia.org Recent advancements in CE-MS have focused on improving the interface design, system robustness, and sensitivity, expanding its applications in various fields, including pharmaceutical analysis. asiapharmaceutics.info
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC bridges the gap between gas and liquid chromatography, offering unique advantages. researchgate.net The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. researchgate.net
SFC is particularly well-suited for the separation of chiral compounds and can often use the same columns as HPLC systems. shimadzu.comresearchgate.net The use of carbon dioxide as the primary mobile phase is also considered a "green" alternative to the organic solvents used in normal-phase HPLC. uliege.be When coupled with mass spectrometry, SFC-MS becomes a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and the ability to analyze a wide range of compounds. biorxiv.orgnih.gov
Development and Validation of Robust Analytical Methodologies for Environmental or Industrial Matrices
The detection and quantification of N,N'-dibutylguanidine in complex environmental or industrial samples require the development and validation of robust analytical methods. This process ensures that the data generated is reliable, accurate, and reproducible. upf.edu
The development of such a method typically involves several key steps:
Sample Preparation: This is a critical step to extract and concentrate the analyte of interest from the matrix (e.g., water, soil, industrial effluent) and remove interfering substances. cdc.govnih.gov Techniques can range from simple liquid-liquid extraction to more advanced methods like solid-phase extraction (SPE). cdc.govnih.gov
Method Optimization: The chromatographic and mass spectrometric conditions are optimized to achieve the desired sensitivity, selectivity, and separation for N,N'-dibutylguanidine. This includes selecting the appropriate column, mobile phase, and mass spectrometer settings. ddtjournal.com
Method Validation: The performance of the analytical method is rigorously evaluated according to established guidelines. amecj.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. amecj.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. nih.govamecj.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govamecj.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. amecj.comccme.ca
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. amecj.comccme.ca
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
The use of isotopically labeled internal standards is often recommended to improve the accuracy and precision of quantitative methods, especially in complex matrices where matrix effects can suppress or enhance the analyte signal. nih.gov The ultimate goal is to establish a well-characterized and reliable analytical procedure for the routine monitoring of N,N'-dibutylguanidine in environmental or industrial settings.
Table 3: Key Parameters in Analytical Method Validation
| Parameter | Definition | Importance |
| Linearity | Establishes the range over which the analytical response is proportional to concentration. amecj.com | Ensures accurate quantification over a defined concentration range. |
| Accuracy | Measures the agreement between the experimental result and the true value. amecj.com | Confirms the method's ability to provide correct results. |
| Precision | Indicates the repeatability and reproducibility of the method. amecj.com | Demonstrates the consistency and reliability of the analytical results. |
| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected. amecj.com | Defines the sensitivity of the method for detection purposes. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. amecj.com | Defines the lower limit for reliable quantitative measurements. |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the sample. nih.gov | Ensures that the measured signal is solely from the target analyte. |
| Robustness | The method's resistance to small variations in experimental conditions. nih.gov | Indicates the method's reliability for routine use in different laboratories. |
Industrial and Materials Science Applications of N,n Dibutylguanidine
Role in the Development of Advanced Organic Materials
The development of advanced organic materials often relies on precise control over chemical reactions and material properties. N,N'-Dibutylguanidine, also referred to as 1,3-dibutylguanidine, has been identified as a component in the formulation of such materials. googleapis.com While specific research detailing its extensive use is limited, its properties as a strong organic base suggest its utility in catalyzing reactions for the synthesis of complex organic molecules and polymers that form the basis of these advanced materials. rsc.orgriken.jp
Advanced organic materials encompass a wide range of products, including those with specialized optical, electronic, or mechanical properties. The synthesis of these materials often involves intricate chemical transformations where catalysts play a crucial role in directing the reaction pathways and influencing the final properties of the material. rsc.org The incorporation of compounds like N,N'-dibutylguanidine can be envisioned in processes requiring strong, non-nucleophilic bases to facilitate reactions such as deprotonation, condensation, or polymerization, leading to the creation of novel materials with tailored functionalities.
The potential applications for such materials are vast, ranging from organic electronics to specialized coatings and composites. The ability to fine-tune the synthesis process through the use of specific catalysts is a key driver of innovation in this field.
Engineering of Synthetic Molecular Recognition Devices and Sensors
The guanidinium (B1211019) group, the cationic form of guanidines, is a well-established functional group in the field of molecular recognition due to its ability to form strong hydrogen bonds and electrostatic interactions with anionic species. This makes it a valuable component in the design of synthetic receptors for various analytes. While direct research on N,N'-dibutylguanidine in specific sensor applications is not widely documented, the principles of molecular recognition involving the guanidinium moiety are broadly applicable.
Synthetic molecular recognition devices and sensors are engineered to selectively bind to target molecules, leading to a detectable signal. mdpi.com The design of these sensors often involves creating a "molecular nest" or a specific binding site that is complementary to the target analyte in terms of size, shape, and chemical functionality. d-nb.info The guanidinium group, with its planar structure and multiple hydrogen bond donors, is particularly effective at binding to oxyanions like carboxylates, phosphates, and sulfates.
The engineering of these sensors can involve several approaches:
Fluorometric and Colorimetric Sensors: Changes in fluorescence or color upon binding of an analyte are common signaling mechanisms. nih.gov Guanidinium-containing receptors can be designed to undergo a conformational change upon binding, which in turn affects the properties of a linked chromophore or fluorophore.
Electrochemical Sensors: The binding event can also be transduced into an electrical signal.
Nanosensor Platforms: Integration of synthetic receptors onto nanomaterials, such as nanoparticles or graphene sheets, can enhance sensitivity and provide novel detection modalities. d-nb.infoelifesciences.org
Utilization in Polymer Chemistry, Including Polymerization Processes
In the realm of polymer chemistry, N,N'-Dibutylguanidine has been noted for its potential role as a component in polymerization processes. googleapis.com Polymer chemistry is a broad field that encompasses the synthesis, structure, and properties of polymers. colostate.edu Polymerization, the process of joining monomers to form a polymer, can be initiated and controlled by various catalysts. colostate.edu
N,N'-Dibutylguanidine, as a strong base, can function as a catalyst in certain types of polymerization reactions. For instance, it can be used in:
Anionic Polymerization: Where a strong base is used to deprotonate a monomer, creating a carbanion that then propagates the polymerization.
Ring-Opening Polymerization: Catalyzing the opening of cyclic monomers to form linear polymers.
A patent has listed 1,3-dibutylguanidine as a potential amine compound for use in the preparation of organic materials, which can include polymeric structures. googleapis.com The choice of catalyst in a polymerization reaction is critical as it can influence the polymer's molecular weight, molecular weight distribution, and microstructure, which in turn determine its physical and mechanical properties.
Furthermore, guanidinium-based structures have been incorporated into porous organic polymers for applications such as the removal of pollutants from water, showcasing the versatility of guanidine (B92328) derivatives in polymer science. rsc.org
Table 1: Potential Roles of N,N'-Dibutylguanidine in Polymerization
| Polymerization Process | Potential Role of N,N'-Dibutylguanidine |
| Anionic Polymerization | As a strong base to initiate the reaction. |
| Ring-Opening Polymerization | As a catalyst to facilitate the opening of cyclic monomers. |
| Polycondensation | As a base to neutralize acidic byproducts. |
Application as Reagents or Solvents in Multicomponent Reactions and Fine Chemical Synthesis
N,N'-Dibutylguanidine's strong basicity makes it a useful reagent and potential catalyst in organic synthesis, particularly in multicomponent reactions (MCRs) and the synthesis of fine chemicals. rsc.orgrsc.org MCRs are chemical reactions where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. frontiersin.org This approach is highly efficient and atom-economical, making it attractive for green chemistry and drug discovery. frontiersin.orgmdpi.com
Guanidines and their derivatives are known to catalyze various MCRs, such as the Biginelli and Hantzsch reactions, which are used to synthesize heterocyclic compounds of pharmaceutical interest. nih.gov While specific examples detailing the use of N,N'-dibutylguanidine as a catalyst in MCRs are not extensively reported in readily available literature, its properties align with the requirements for such catalytic activity.
In fine chemical synthesis, which involves the production of complex, pure chemical substances in limited quantities, N,N'-dibutylguanidine can be employed as a strong organic base catalyst. rsc.org Its advantages in this context include:
High Basicity: Facilitates reactions that require a strong base but are sensitive to the presence of metal ions.
Solubility: The butyl groups enhance its solubility in organic solvents commonly used in synthesis.
Non-nucleophilic Nature: In many cases, it can act as a base without participating as a nucleophile in side reactions.
Table 2: Examples of Reaction Types Where N,N'-Dibutylguanidine Could Be Applied
| Reaction Type | Description | Potential Role of N,N'-Dibutylguanidine |
| Multicomponent Reactions | Three or more reactants combine in a single step. | As a basic catalyst. mdpi.comnih.gov |
| Condensation Reactions | Two molecules combine with the loss of a small molecule like water. | As a base to promote the reaction. |
| Alkylation/Acylation | Transfer of an alkyl or acyl group. | As a base to deprotonate a substrate. |
| Elimination Reactions | Formation of a double bond by removal of substituents. | As a strong base to induce elimination. |
Environmental Fate and Impact Assessment of Guanidine Derivatives Excluding Ecotoxicity and Human Health Impacts
Environmental Pathways and Persistence in Aquatic and Terrestrial Systems
A thorough search of scientific databases and environmental reports indicates a lack of specific studies on the environmental pathways and persistence of N,N'-dibutylguanidine in aquatic and terrestrial systems. While some commercial suppliers note its potential for environmental persistence, empirical data on its mobility, degradation rates (both biotic and abiotic), and ultimate fate in soil and water are not available in the reviewed literature. smolecule.com
Environmental pathways refer to the routes a chemical takes after being released into the environment, including movement through air, water, and soil. Persistence is a measure of how long the chemical remains in the environment before being broken down by processes such as photodegradation, hydrolysis, or microbial action. nih.govepa.gov Without specific studies, the half-life of N,N'-dibutylguanidine in various environmental compartments remains undetermined.
Contribution to Eutrophication Processes in Aquatic Environments
There is no specific scientific evidence in the reviewed literature to suggest that N,N'-dibutylguanidine directly contributes to eutrophication. Eutrophication is the enrichment of water bodies with nutrients, primarily nitrogen and phosphorus, which leads to excessive growth of algae and aquatic plants. ifremer.frhelcom.fi This process can deplete oxygen in the water, creating hypoxic "dead zones" and negatively impacting aquatic life. mit.edu
While guanidine (B92328) itself is a nitrogen-rich compound, the potential for N,N'-dibutylguanidine to act as a nutrient source and contribute to eutrophication has not been documented. ifremer.frmit.edu Assessing its eutrophication potential would require specific studies measuring its bioavailability and breakdown into nutrient forms like nitrate (B79036) or ammonia (B1221849) in aquatic environments. mdpi.comlc-impact.eu
Role in Atmospheric and Aqueous Acidification Phenomena
No studies were found that investigate the role of N,N'-dibutylguanidine in atmospheric or aqueous acidification. Acidification is the process of decreasing pH in water and soil, primarily caused by the atmospheric deposition of sulfur and nitrogen compounds from industrial emissions. nii.ac.jpnw-fva.de These emissions react in the atmosphere to form acids, which can harm forests, soils, and aquatic ecosystems. nih.govhutton.ac.ukapis.ac.uk The potential for N,N'-dibutylguanidine to contribute to these processes is currently unknown.
Methodologies for Environmental Monitoring and Quantification of Guanidine Contaminants
While validated methods specifically for the quantification of N,N'-dibutylguanidine in environmental samples were not found in the reviewed literature, established analytical techniques for other guanidines and related compounds could likely be adapted for its detection. The most common and effective methods for analyzing trace organic contaminants in complex matrices like water are based on chromatography coupled with mass spectrometry. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of polar, non-volatile organic substances, including various substituted amines and nitrosamines, in environmental samples. researchgate.netpmda.go.jp This approach offers high sensitivity and specificity, allowing for the detection of contaminants at very low concentrations (parts per trillion). researchgate.net Methods have been developed for related compounds like N-Nitrosodibutylamine (NDBA), which, although structurally different, demonstrate the capability of LC-MS/MS in analyzing dibutyl-containing compounds in various matrices. sigmaaldrich.com
The general workflow for such an analysis would involve sample collection, extraction of the analyte from the environmental matrix, concentration, and finally, instrumental analysis.
Table 1: Potential Methodologies for Quantification of Guanidine Contaminants
| Methodology | Principle | Typical Application | Key Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are separated from a complex mixture according to their physical and chemical properties. The analyte of interest is adsorbed onto a solid sorbent, washed, and then eluted with a solvent. | Pre-concentration of trace organic contaminants from water samples prior to analysis. | Reduces matrix interference, concentrates the analyte for improved detection limits. |
| Liquid Chromatography (LC) | A technique used to separate components in a mixture. The sample is dissolved in a mobile phase (a liquid) and passed through a stationary phase (a column). Different components travel at different rates, allowing for separation. | Separation of individual compounds from a concentrated extract. | Suitable for polar, non-volatile, and thermally unstable compounds. |
| Tandem Mass Spectrometry (MS/MS) | An analytical technique that provides structural information and high selectivity. Ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragments are detected. | Detection and confirmation of the analyte's identity and quantification at very low levels. | High specificity and sensitivity, reduces background noise, allows for accurate quantification in complex samples. researchgate.net |
This table outlines general analytical principles; specific methods for N,N'-dibutylguanidine would require development and validation.
Life Cycle Assessment Considerations for Synthesis and Industrial Use
No Life Cycle Assessment (LCA) specific to N,N'-dibutylguanidine has been published in the reviewed scientific literature. An LCA is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave"). icca-chem.orgox.ac.ukncsu.edu
Conducting an LCA for N,N'-dibutylguanidine would require a comprehensive inventory of all inputs (materials, energy) and outputs (emissions, waste) associated with its production and use. researchgate.net The assessment would consider various environmental impact categories, such as global warming potential, acidification potential, and eutrophication potential. europa.eu Given the lack of fundamental environmental fate data for N,N'-dibutylguanidine, a complete and accurate LCA is not currently feasible.
Table 2: General Framework for a Life Cycle Assessment (LCA)
| LCA Stage | Description | Considerations for N,N'-dibutylguanidine |
|---|---|---|
| 1. Goal and Scope Definition | Defines the purpose of the study, the functional unit (e.g., 1 kg of product), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave). icca-chem.org | Defining the specific industrial application of N,N'-dibutylguanidine and the desired breadth of the assessment. |
| 2. Life Cycle Inventory (LCI) | Involves the collection of data on all inputs (e.g., raw materials for synthesis, energy consumption) and outputs (e.g., product, co-products, waste streams, emissions to air, water, and soil) for each stage within the system boundary. researchgate.netclimatechange.vic.gov.au | Data would be needed on the synthesis pathway (e.g., from cyanamide (B42294) and dibutylamine), energy sources, transportation of materials, and waste generation. mdpi.comwwu.edu |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental impacts of the inputs and outputs identified in the LCI. This involves classifying emissions into impact categories (e.g., climate change, eutrophication) and characterizing their potential effects. | This stage is currently impossible due to the lack of data on the environmental fate and effects of N,N'-dibutylguanidine. |
This table describes the standardized LCA framework; no specific LCA data exists for N,N'-dibutylguanidine.
Q & A
Basic Research Question
- Spectroscopy :
- NMR : Identify substituents (e.g., butyl chain protons at δ 0.8–1.6 ppm) and guanidine protons.
- FT-IR : Confirm N-H stretches (~3400 cm) and C=N vibrations (~1650 cm).
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
Data contradiction resolution : - If NMR signals conflict with expected splitting patterns, re-examine reaction conditions (e.g., incomplete deprotection of Boc groups).
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
How can density functional theory (DFT) predict the reactivity of N,N'-dibutylguanidine in Diels-Alder cycloadditions?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (FMOs) to predict regioselectivity and activation energies. For example:
- HOMO-LUMO gaps : Narrow gaps in isoindole-guanidine hybrids enhance diene reactivity, favoring electron-deficient dienophiles.
- Transition state analysis : Simulate bond-forming steps to identify steric effects from butyl substituents.
Experimental validation : Compare computational predictions with experimental yields in cycloadditions using maleic anhydride or nitroolefins .
What methodologies address discrepancies in metal extraction efficiency using N,N'-dibutylguanidine derivatives?
Advanced Research Question
Variations in extraction efficiency (e.g., Au vs. Ag recovery) arise from pH-dependent complexation and steric hindrance. Mitigation strategies include:
- pH optimization : Adjust to 9–10 for Au (logK ~12.2) vs. 10–11 for Ag (logK ~11.7).
- Concentration gradients : Higher reagent concentrations (0.05 M) improve Au recovery but reduce selectivity (see Table 1).
Q. Table 1. Extraction Efficiency of N,N'-Bis(tridecyl)guanidine at 0.05 M
| pH | Au (%) | Ag (%) | Cu (%) |
|---|---|---|---|
| 9.85 | 100 | 10.1 | - |
| 10.9 | 100 | 95 | - |
| 12.2 | 90 | 64 | - |
| Data adapted from gold leaching studies . |
Statistical analysis : Use ANOVA to compare means across pH levels and identify outliers due to competing ions (e.g., Cu) .
What safety protocols are essential for handling N,N'-dibutylguanidine in synthetic workflows?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (boiling point >200°C).
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite.
Emergency response : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
How do steric and electronic effects of butyl substituents influence the base strength of N,N'-dibutylguanidine?
Advanced Research Question
- Steric effects : Bulky butyl groups reduce accessibility of the guanidine lone pair, lowering basicity (pKa ~12.5) compared to unsubstituted guanidine (pKa ~13.6).
- Electronic effects : Alkyl groups donate electron density via induction, slightly enhancing proton affinity.
Experimental validation : Titrate with HCl (0.1 M) in ethanol/water (1:1) and monitor pH shifts. Compare with computational pKa predictions (e.g., COSMO-RS) .
What strategies resolve contradictions in reported catalytic activity of N,N'-dibutylguanidine in organic transformations?
Advanced Research Question
Discrepancies in catalysis (e.g., aldol reactions) may stem from:
- Solvent polarity : Use aprotic solvents (e.g., DMF) to stabilize transition states.
- Water content : Anhydrous conditions prevent proton transfer side reactions.
Methodological refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
